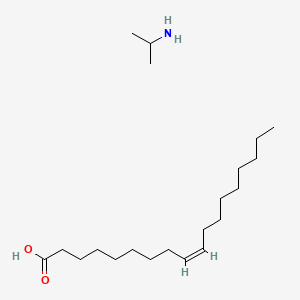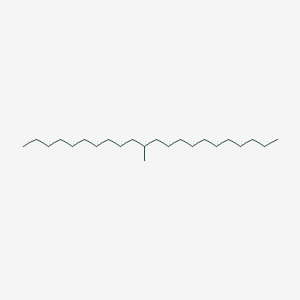
11-Methyldocosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Methyldocosane is a branched alkane with the molecular formula C23H48 . It is a derivative of docosane, featuring a methyl group at the 11th carbon position. This compound is part of the larger family of hydrocarbons and is known for its stability and hydrophobic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyldocosane typically involves the alkylation of docosane. One common method is the Friedel-Crafts alkylation, where docosane reacts with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of petrochemical feedstocks. The process often requires high-pressure hydrogenation reactors and specialized catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 11-Methyldocosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: Under controlled conditions, it can be oxidized to form alcohols, ketones, or carboxylic acids.
Substitution: Halogenation reactions, particularly chlorination and bromination, can occur in the presence of UV light or radical initiators.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of UV light.
Major Products:
Oxidation: Depending on the extent of oxidation, products can include 11-methyldocosanol, 11-methyldocosanone, or 11-methyldocosanoic acid.
Halogenation: 11-chlorodocosane or 11-bromodocosane.
Applications De Recherche Scientifique
11-Methyldocosane has several applications across various fields:
Mécanisme D'action
The mechanism of action of 11-Methyldocosane is largely related to its physical properties rather than specific biochemical interactions. Its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. This property is particularly useful in applications such as drug delivery, where it can enhance the solubility and stability of hydrophobic drugs .
Comparaison Avec Des Composés Similaires
Docosane (C22H46): A straight-chain alkane with similar physical properties but lacks the methyl group at the 11th position.
2-Methyldocosane (C23H48): Another branched alkane with the methyl group at the 2nd position, which can result in different physical and chemical properties.
Uniqueness: 11-Methyldocosane’s unique structure, with the methyl group at the 11th position, provides distinct physical properties such as melting point and solubility compared to its straight-chain and differently branched counterparts. This makes it particularly valuable in specific industrial and research applications where these properties are critical .
Propriétés
Numéro CAS |
65820-46-4 |
|---|---|
Formule moléculaire |
C23H48 |
Poids moléculaire |
324.6 g/mol |
Nom IUPAC |
11-methyldocosane |
InChI |
InChI=1S/C23H48/c1-4-6-8-10-12-14-16-18-20-22-23(3)21-19-17-15-13-11-9-7-5-2/h23H,4-22H2,1-3H3 |
Clé InChI |
UIVJOAIQJQOXTA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(C)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




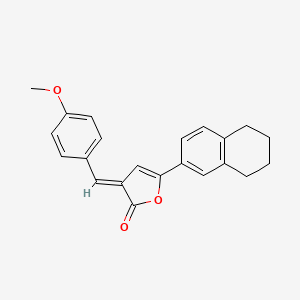
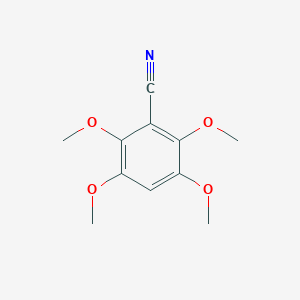
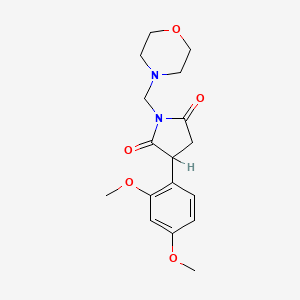
![Naphtho[2,1-b]thiophene, 1-methyl](/img/structure/B14470759.png)

![barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B14470765.png)
![2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;sulfate](/img/structure/B14470768.png)
![4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14470782.png)
![1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14470786.png)
